molecular formula C12H12ClNO3 B7792546 1-(4-Chlorobenzoyl)proline

1-(4-Chlorobenzoyl)proline

Cat. No.: B7792546
M. Wt: 253.68 g/mol
InChI Key: NRJWQQXPQMTJHL-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)proline is a chemical compound with the molecular formula C12H12ClNO3 It is characterized by a pyrrolidine ring substituted with a 4-chlorobenzoyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(4-Chlorobenzoyl)proline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and 4-chlorobenzoyl chloride.

    Reaction Conditions: The reaction between pyrrolidine and 4-chlorobenzoyl chloride is carried out under controlled conditions, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and yield.

Chemical Reactions Analysis

1-(4-Chlorobenzoyl)proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding carboxylates.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Chlorobenzoyl)proline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)proline involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

1-(4-Chlorobenzoyl)proline can be compared with other similar compounds, such as:

    Pyrrolidine-2-carboxylic acid: Lacks the 4-chlorobenzoyl group, resulting in different chemical and biological properties.

    4-Chlorobenzoyl derivatives: Compounds with similar benzoyl groups but different substituents on the pyrrolidine ring.

    Other pyrrolidine derivatives: Compounds with various substitutions on the pyrrolidine ring, leading to diverse applications and properties.

Properties

IUPAC Name

1-(4-chlorobenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJWQQXPQMTJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62522-91-2
Record name NSC356241
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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